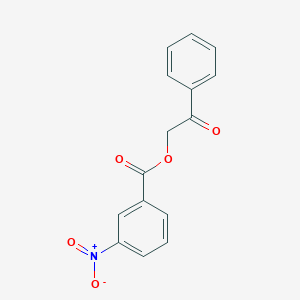

3-Nitrobenzoic acid phenacyl ester

Description

3-Nitrobenzoic acid phenacyl ester is an aromatic ester derivative of 3-nitrobenzoic acid, where the carboxylic acid group is esterified with a phenacyl group (a phenyl-substituted acetyl group). These esters are typically synthesized via esterification reactions, where 3-nitrobenzoic acid reacts with alcohols (e.g., methanol, ethanol) or phenacyl halides under acidic or catalytic conditions . The nitro group at the meta position on the benzene ring enhances the compound’s electron-withdrawing properties, influencing its reactivity and applications in organic synthesis, pharmaceuticals, and materials science .

Properties

CAS No. |

55153-32-7 |

|---|---|

Molecular Formula |

C15H11NO5 |

Molecular Weight |

285.25g/mol |

IUPAC Name |

phenacyl 3-nitrobenzoate |

InChI |

InChI=1S/C15H11NO5/c17-14(11-5-2-1-3-6-11)10-21-15(18)12-7-4-8-13(9-12)16(19)20/h1-9H,10H2 |

InChI Key |

IFIHMSKEYNMJPE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by phenacyl alcohol. Water, a byproduct, is removed to shift the equilibrium toward ester formation. Key parameters include:

-

Catalyst loading : 2–10 mol% sulfuric acid or 2–4 mol% polyfluoroalkanesulfonic acid.

-

Temperature : 60–120°C, optimized to balance reaction rate and side-product formation.

-

Solvent : Toluene or chlorobenzene, which azeotrope with water to facilitate its removal.

In a representative protocol, 3-nitrobenzoic acid (1 mol) is combined with phenacyl alcohol (3–6 mol equivalents) and catalytic H₂SO₄ in toluene. The mixture is refluxed for 1–16 hours, with reaction completion indicated by cessation of water evolution. Post-reaction, the product is isolated via liquid-liquid extraction and recrystallization, yielding a bright-yellow solid.

N-Bromosuccinimide (NBS)-Catalyzed Esterification

N-Bromosuccinimide (NBS) has emerged as an efficient catalyst for esterifying aromatic acids, including nitrobenzoic acids, under mild conditions. This method avoids strong acids, making it suitable for acid-sensitive substrates.

Optimized Protocol

-

Solvent : Methanol or ethanol, though phenacyl alcohol may substitute as the nucleophile.

In a typical setup, 3-nitrobenzoic acid (1 mmol) and NBS (0.07 mmol) are stirred in phenacyl alcohol at 70°C. The reaction progress is monitored by thin-layer chromatography (TLC), with yields reaching 85–90% for analogous methyl esters. The absence of aqueous workup simplifies purification, as the catalyst remains soluble in the alcohol phase.

High-Temperature Catalytic Esterification with Polyfluoroalkanesulfonic Acids

A patent-published method for alkyl nitrobenzoates employs polyfluoroalkanesulfonic acids (e.g., hexafluoropropanesulfonic acid) under anhydrous conditions. Adapting this to phenacyl esters requires substituting alkanols with phenacyl alcohol.

Key Steps

-

Reagent Mixing : 3-Nitrobenzoic acid (1 mol), phenacyl alcohol (3–6 mol), and 2–4 mol% catalyst are dissolved in toluene.

-

Reaction : Heated to 95–108°C with continuous distillation of water-alcohol azeotrope.

-

Isolation : The product separates as a lower phase upon cooling, purified via vacuum distillation.

This method achieves >90% conversion for ethyl 3-nitrobenzoate, suggesting comparable efficacy for phenacyl derivatives.

Hydrolysis-Esterification Tandem Approach

A multi-step synthesis from methyl 3-nitrobenzoate involves hydrolysis to 3-nitrobenzoic acid followed by phenacyl esterification. This route is advantageous when starting from readily available methyl esters.

Procedure

-

Hydrolysis : Methyl 3-nitrobenzoate is saponified with NaOH (2 M) at 80°C, yielding 3-nitrobenzoic acid.

-

Esterification : The isolated acid is reacted with phenacyl alcohol via Methods 1–3.

This approach avoids handling corrosive acids directly but introduces additional purification steps.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ or polyfluoroacid | 60–120°C | 70–85% | High efficiency; scalable | Corrosive catalysts; equilibrium |

| NBS-Catalyzed | NBS | 70°C | 85–90% | Mild conditions; no strong acids | Longer reaction times |

| Polyfluoroacid Catalysis | Hexafluoropropanesulfonic | 95–108°C | >90% | Anhydrous; high conversion | Specialized catalysts |

| Tandem Hydrolysis | NaOH → Acid catalyst | 80°C + 60–120°C | 60–75% | Utilizes methyl ester precursors | Multi-step; lower overall yield |

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzoic acid phenacyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The

Comparison with Similar Compounds

Methyl 3-Nitrobenzoate

- Molecular Formula: C₈H₇NO₄

- Molecular Weight : 181.15 g/mol

- Synthesis: Produced via Fischer esterification of 3-nitrobenzoic acid with methanol, often using sulfuric acid as a catalyst .

- Applications : Widely used as a precursor in iodination reactions and pharmaceutical intermediates. Its high purity (98+%) makes it suitable for precise synthetic applications .

- Reactivity : The methyl ester group is less sterically hindered than phenacyl, enabling faster hydrolysis under basic conditions .

Ethyl 3-Nitrobenzoate

- Molecular Formula: C₉H₉NO₄

- Molecular Weight : 195.17 g/mol

- Synthesis: Similar to the methyl ester but uses ethanol instead of methanol. The reaction typically employs HBTU (coupling reagent) for efficient esterification .

- Phase Transition Data : Sublimation enthalpy (ΔsubH) = 65.1 kJ/mol at 381–571 K, highlighting its thermal stability .

- Applications : Used in the synthesis of keto-amides via Dakin–West reactions and as a substrate in enzyme inhibition studies .

3-Nitrobenzoic Acid Derivatives with Substituents

- 4-Bromomethyl-3-nitrobenzoic Acid : Features a bromomethyl group at the para position, enabling nucleophilic substitutions. Used to synthesize photo-deprotection reagents and indazole-based libraries .

- 3-Bromo-2-nitrobenzoic Acid : The bromine at the ortho position increases steric hindrance, reducing reactivity in electrophilic substitutions compared to the meta-nitro isomer .

Comparative Data Table

Reactivity and Functional Differences

- Electron-Withdrawing Effects : The nitro group at the meta position in all derivatives enhances acidity compared to benzoic acid (pKa ~4.2). For example, 3-nitrobenzoic acid is ~10x more acidic than benzoic acid .

- Steric Effects : Bulky substituents (e.g., phenacyl, bromomethyl) reduce reaction rates in nucleophilic acyl substitutions. Ethyl and methyl esters exhibit faster hydrolysis than phenacyl derivatives .

- Biodegradation : Microbial dioxygenases like MnbAB preferentially degrade 3-nitrobenzoic acid over its esters, highlighting the environmental persistence of esterified forms .

Industrial and Pharmaceutical Relevance

- Methyl and Ethyl Esters : Serve as intermediates in synthesizing anesthetics (e.g., procaine analogs) and anticancer agents (e.g., LSD1 inhibitors) .

- Phenacyl Ester (Theoretical): Potential use in photodynamic therapy due to the phenacyl group’s UV sensitivity, though this requires experimental validation .

Q & A

Q. What are the key synthetic routes for preparing 3-nitrobenzoic acid phenacyl ester, and how do reaction conditions influence purity?

Phenacyl esters are typically synthesized via nucleophilic substitution or Mitsunobu-type reactions. For this compound, a common method involves reacting 3-nitrobenzoic acid with phenacyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or acetone. The reaction’s success depends on controlling moisture and stoichiometry to avoid hydrolysis or polycondensation byproducts . For instance, moisture-free DMF yields higher purity due to reduced side reactions, while DCM requires rigorous drying . Post-synthesis, purification via recrystallization (e.g., using ether/hexane) ensures removal of unreacted acid or phenacyl bromide .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- IR Spectroscopy : Confirm ester carbonyl stretching (~1740 cm⁻¹) and nitro group absorption (~1530 cm⁻¹ and ~1350 cm⁻¹) .

- ¹H NMR : Key signals include the phenacyl group’s methylene protons (δ ~4.8–5.2 ppm as a singlet) and aromatic protons from both the nitrobenzoic acid (ortho/para coupling) and phenacyl moieties .

- HPLC : Purity ≥99% can be verified using reverse-phase C18 columns with UV detection at 254 nm, comparing retention times to standards .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight, amber glass containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, bases, or oxidizing agents, as the ester bond is susceptible to hydrolysis or redox reactions. Stability tests show decomposition <5% over 12 months under these conditions .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound in photocatalytic esterification?

Photocatalytic methods (e.g., flavin-mediated systems under visible light) face competition between esterification and decarboxylation. For example, using substituted benzyl alcohols, yields range from 40–85% depending on substituent electron-withdrawing/donating effects. Electron-deficient alcohols (e.g., nitro-substituted) show lower yields due to reduced nucleophilicity, while aliphatic alcohols (e.g., octanol) achieve higher conversions . Reaction monitoring via TLC or in-situ IR is critical to optimize light exposure and catalyst loading .

Q. What mechanistic insights explain the selective removal of the phenacyl group without disrupting other protecting groups?

The phenacyl ester is selectively cleaved via zinc/acetic acid reduction, where Zn⁰ donates electrons to the ester carbonyl, forming a ketone intermediate that hydrolyzes to the carboxylic acid. This method preserves acid-sensitive groups (e.g., Boc or benzyl esters) due to mild conditions (room temperature, 1–2 hr). NMR studies confirm rapid disappearance of the phenacyl methylene signal (δ ~5.0 ppm) during cleavage . Alternative methods (e.g., TFA or H₂SO₄) risk side-chain deprotection or polymerization .

Q. How can this compound be utilized in synthesizing functionalized polymers or co-crystals?

- Polymer Synthesis : The ester serves as a monomer in polycondensation reactions. For example, coupling with diols via Mitsunobu conditions produces nitro-aromatic polyesters with tunable thermal stability (Tg ~120–150°C) .

- Co-crystallization : With APIs like paracetamol, hydrogen bonding between the nitro group and amide functionalities directs crystal lattice formation, enhancing solubility and dissolution rates. Single-crystal XRD reveals π-π stacking and nitro…amide interactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Trace impurities (e.g., residual 3-nitrobenzoic acid or phenacyl alcohol) complicate quantification below 0.1%. Solutions include:

- GC/MS with Derivatization : Convert free acid to methyl esters via BF₃/MeOH, enabling detection limits of 10 ppm .

- HPLC-MS/MS : Use MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 286→105 for the ester) .

Contradictory data may arise from solvent polarity effects on impurity retention; method validation using spiked samples is essential .

Q. How does the nitro group’s electronic effects influence the reactivity of this compound in nucleophilic substitutions?

The meta-nitro group withdraws electron density via resonance, activating the carbonyl toward nucleophilic attack. For example, in aminolysis reactions with primary amines, the reaction rate increases 3-fold compared to non-nitro analogs. DFT calculations show a lowered LUMO energy (-2.1 eV vs. -1.5 eV for benzoic acid esters), facilitating nucleophile-electrophile interactions .

Data Contradictions and Resolutions

- Esterification Yields : Photocatalytic methods report 40–85% yields , while classical acid-chloride routes achieve >90% . This discrepancy arises from light penetration limits in heterogeneous systems.

- Phenacyl Cleavage : Zinc/acetic acid is widely effective , but Wang et al. observed hydrolysis without cyclization under NaH/THF . Resolution: NaH’s strong base likely deprotonates the intermediate, diverting the pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.